1,3,7-Trifluoro-10H-phenothiazine
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Overview
Description
1,3,7-Trifluoro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group at positions 1, 3, and 7 of the phenothiazine ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,7-Trifluoro-10H-phenothiazine can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes, followed by oxidation using 30% hydrogen peroxide in glacial acetic acid to yield the desired compound . Another method involves the acylation of phenothiazine with acyl chlorides in toluene, followed by Friedel-Crafts acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trifluoro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenothiazine ring.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives of this compound.
Reduction: Reduced phenothiazine derivatives with modified functional groups.
Substitution: Halogenated phenothiazine compounds.
Scientific Research Applications
1,3,7-Trifluoro-10H-phenothiazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,7-Trifluoro-10H-phenothiazine involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,3,7-Trifluoro-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its neuroleptic properties and used in the treatment of psychotic disorders.
Promethazine: Used as an antihistamine and antiemetic.
Fluphenazine: Another neuroleptic agent with similar properties to chlorpromazine.
The uniqueness of this compound lies in its trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other phenothiazine derivatives.
Properties
CAS No. |
823802-14-8 |
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Molecular Formula |
C12H6F3NS |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
1,3,7-trifluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H6F3NS/c13-6-1-2-9-10(4-6)17-11-5-7(14)3-8(15)12(11)16-9/h1-5,16H |
InChI Key |
RDZWWEMKUPXOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC3=CC(=CC(=C3N2)F)F |
Origin of Product |
United States |
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